Disperse Red 92: A Technical Overview of its Chemical and Toxicological Profile
Disperse Red 92: A Technical Overview of its Chemical and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 92, also known by its Colour Index name C.I. 60752, is a synthetic anthraquinone (B42736) dye.[1][2] Its primary application is in the dyeing of synthetic fibers, particularly polyester (B1180765), as well as for coloring plastics, inks, and rubber.[3] While extensively used in industrial settings, its biological activities and potential pharmacological applications are not well-documented in scientific literature. This guide provides a comprehensive summary of the available technical data on Disperse Red 92, including its chemical structure, physicochemical properties, and known toxicological profile. Due to the limited research on its biological effects, this document also presents generalized experimental protocols for assessing the cytotoxicity and potential signaling pathway interactions of xenobiotic compounds, which could be adapted for the study of Disperse Red 92.
Chemical Structure and Identification
Disperse Red 92 is chemically identified as 4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide.[4] The molecule consists of a substituted anthraquinone core, which is the chromophore responsible for its red color.
| Identifier | Value |
| IUPAC Name | 4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide[4] |
| CAS Number | 12236-11-2, 72363-26-9[1] |
| Molecular Formula | C₂₅H₂₄N₂O₇S[1] |
| SMILES | CCOCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
| Synonyms | C.I. 60752, Disperse Red BEL, Disperse Red S-BL, Red FBL[1][5] |
Physicochemical Properties
Disperse Red 92 is a non-ionic dye characterized by its low water solubility, a common feature of disperse dyes that allows them to partition into hydrophobic fibers like polyester from an aqueous dispersion.[6] It is noted to be soluble in various organic solvents.[3] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Weight | 496.53 g/mol | [1] |
| Density | 1.405 g/cm³ | [7] |
| Boiling Point | 713.7 °C at 760 mmHg | [7] |
| Flash Point | 385.5 °C | [7] |
| Refractive Index | 1.643 | [7] |
| Polar Surface Area | 153 Ų | [7] |
| XLogP3 | 5.27 | [7] |
Toxicological Profile
The toxicological data on Disperse Red 92 is limited. It is reported to be a skin irritant and sensitizer (B1316253) in humans.[8] Animal studies have indicated low acute toxicity.
Summary of Toxicological Studies:
| Exposure Route | Species | Dosage | Observations | Reference |
| Oral | Rat (Female) | 0.5 g/rat for 10 doses over 30 days | Little toxicity observed over 9 months. A single kidney tumor was noted, but evidence for carcinogenicity was deemed inadequate. | [8] |
| Oral | Dog | Up to 8 g/kg | Minimal toxicity observed. | [8] |
| Oral | Sheep | 0.05 g/kg | 40% of the dose was accounted for as the parent compound or its colored metabolites (primarily glucuronide conjugates). The remainder consisted of non-colored metabolites. | [8] |
| Dermal | Rabbit | 2 g/kg (abraded skin) | Negligible effects. | [8] |
| Ocular | Rabbit | 0.05 g per eye | No toxic effects observed. | [8] |
Mutagenicity: The mutagenicity profile of Disperse Red 92 is conflicting. It has shown positive results in mouse lymphoma cells (with and without metabolic activation) and in the unscheduled DNA synthesis assay.[8] However, it tested negative in the Ames assay, dominant lethal assay, and mitotic gene conversion tests.[8]
Potential Signaling Pathways and Biological Activity (General Context)
There is no specific research available that elucidates the interaction of Disperse Red 92 with biological signaling pathways. However, studies on other anthraquinone-based compounds suggest that they can induce cellular responses through various mechanisms. For instance, some anthraquinone derivatives have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to oxidative stress.[9] This can, in turn, activate stress-related signaling cascades such as the mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways.[9]
It is important to emphasize that these are generalized mechanisms for some compounds within the broader anthraquinone class, and their applicability to Disperse Red 92 has not been experimentally verified.
Experimental Protocols
Given the lack of specific published protocols for Disperse Red 92 in a biomedical research context, the following are generalized, standard methodologies for assessing the in vitro cytotoxicity of a chemical compound. These can serve as a starting point for investigating the biological effects of Disperse Red 92.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
1. Materials:
-
Disperse Red 92
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Human cell line (e.g., HepG2 liver carcinoma, HaCaT keratinocytes)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
2. Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of Disperse Red 92 in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of Disperse Red 92. Include wells with medium and DMSO only (vehicle control) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).
Protocol 2: CellTox™ Green Cytotoxicity Assay
This assay measures changes in membrane integrity, which is indicative of cell death.
1. Materials:
-
CellTox™ Green Cytotoxicity Assay kit (or similar membrane-impermeable DNA dye)
-
All other materials as listed in Protocol 1.
2. Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Dye Addition: Add the CellTox™ Green Dye to each well at the time of compound treatment.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Fluorescence Measurement: Measure the fluorescence with an appropriate plate reader (e.g., 485 nm excitation, 520 nm emission). The signal is proportional to the number of dead cells.
-
Data Analysis: Normalize the fluorescence signal to controls to determine the percentage of cytotoxicity.
Conclusion
Disperse Red 92 is an anthraquinone-based dye with well-defined chemical and physical properties related to its industrial application. The available toxicological data suggests it has low acute toxicity but may be a skin sensitizer and has a conflicting mutagenicity profile. There is currently a significant gap in the scientific literature regarding its effects on biological signaling pathways and its potential for pharmacological or drug development applications. The experimental protocols provided herein offer a foundational approach for researchers interested in investigating the bioactivity of this compound. Further research is necessary to elucidate any potential interactions of Disperse Red 92 with biological systems.
References
- 1. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. C.I. Disperse Red 92 [chembk.com]
- 4. Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | C25H24N2O7S | CID 166283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Disperse Red 92 | 12236-11-2 [chemicalbook.com]
- 6. Synthesis Of Disperse Red 92 - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 7. echemi.com [echemi.com]
- 8. Disperse Red 9 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
